2-(Benzylamino)-4-methylpentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)-4-methylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUIWPIKSQLDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzylamino 4 Methylpentan 1 Ol and Its Stereoisomers
Retrosynthetic Analysis of the 2-(Benzylamino)-4-methylpentan-1-ol Framework
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler precursor structures without assuming any specific starting materials. amazonaws.com
Disconnection Strategies for Amine and Alcohol Functionalities
The primary disconnection points in the this compound framework are the C-N and C-O bonds of the amino alcohol moiety. A logical disconnection of the C-N bond points to a 2-amino-4-methylpentan-1-ol (B168986) precursor and a benzylating agent (e.g., benzyl (B1604629) bromide or benzaldehyde (B42025) via reductive amination). This approach separates the introduction of the benzyl group from the construction of the chiral amino alcohol core.
Alternatively, a C-O disconnection is less common for this specific target but could theoretically involve the reaction of a protected 2-(benzylamino)-4-methylpentanal with a suitable reducing agent. However, the former C-N disconnection strategy is generally more straightforward.
A powerful retrosynthetic approach for 1,2-amino alcohols involves the concept of "umpolung," or reverse polarity, where the natural electrophilic or nucleophilic character of a functional group is inverted. amazonaws.com This can open up alternative synthetic routes not accessible through traditional disconnections.
Chiral Pool Approaches Utilizing Related Amino Acids and Alcohols
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates. diva-portal.org L-leucine, with its isobutyl side chain, is an ideal starting material for the synthesis of the (S)-enantiomer of this compound.
The synthesis typically begins with the reduction of the carboxylic acid moiety of L-leucine to a primary alcohol, yielding (S)-2-amino-4-methylpentan-1-ol, also known as L-leucinol. researchgate.netjocpr.com This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through greener methods like catalytic hydrogenation under high pressure, although the latter requires more specialized equipment. jocpr.com A more recent method utilizes lithium and aluminum chloride (AlCl3) to facilitate the reduction, offering a potentially more scalable and convenient alternative. jocpr.com
Once the chiral amino alcohol (leucinol) is obtained, the benzyl group is introduced via N-benzylation. This can be accomplished through direct alkylation with a benzyl halide or, more commonly, through reductive amination. Reductive amination involves the reaction of the primary amine of leucinol with benzaldehyde to form a Schiff base (imine), which is then reduced in situ to the secondary amine. This method is often preferred due to its mild reaction conditions and high yields.
Enantioselective and Diastereoselective Synthesis Protocols
For the synthesis of specific stereoisomers of this compound, enantioselective and diastereoselective methods are employed. These strategies aim to control the formation of the chiral centers at the C1 and C2 positions.
Asymmetric Hydrogenation of Precursor Imines/Schiff Bases
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of amines. In the context of this compound, this would involve the hydrogenation of a prochiral imine precursor. The imine can be formed from the condensation of a suitable ketone or aldehyde with benzylamine (B48309). The stereoselectivity of the hydrogenation is controlled by a chiral catalyst, often a transition metal complex with a chiral ligand. While this is a common strategy for synthesizing chiral amines, its direct application to this specific target from simple achiral precursors is less documented in readily available literature. However, the general principle remains a viable synthetic route.
Stereoselective Reduction of Carbonyl Precursors
The stereoselective reduction of a carbonyl group is a cornerstone of asymmetric synthesis. google.com To synthesize a specific stereoisomer of this compound, one could start with an α-amino ketone precursor, specifically 2-(benzylamino)-4-methyl-1-pentanone. The stereoselective reduction of the ketone to the corresponding alcohol would then yield the desired amino alcohol.
The choice of reducing agent and catalyst is crucial for achieving high diastereoselectivity. Various chiral reducing agents and catalytic systems, such as those based on boron or aluminum hydrides modified with chiral ligands, can be employed. The Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide catalyst and an alcohol as the hydrogen source, is a classic method for the stereoselective reduction of carbonyls. google.com Biocatalytic reductions using enzymes like alcohol dehydrogenases also offer a highly enantioselective and environmentally friendly alternative. nih.gov
| Precursor | Reducing Agent/Catalyst | Product Stereoisomer |
| 2-(Benzylamino)-4-methyl-1-pentanone | Chiral Borane Reagent | (1R, 2S) or (1S, 2S) etc. |
| 2-(Benzylamino)-4-methyl-1-pentanone | Enzyme (e.g., Alcohol Dehydrogenase) | Specific enantiomer/diastereomer |
| Prochiral Imine | Chiral Hydrogenation Catalyst (e.g., Rh-DIPAMP) | Enantiomerically enriched amine |
Chiral Auxiliary-Mediated Transformations for Enantiomeric Purity
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. diva-portal.org After the desired transformation, the auxiliary is removed, leaving the product with the desired stereochemistry.
In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction. For example, an achiral aldehyde could be reacted with a chiral auxiliary to form a chiral enolate, which would then undergo a diastereoselective reaction. Subsequently, the auxiliary would be cleaved to yield the enantiomerically enriched product. While effective, this method can be less atom-economical due to the need to attach and remove the auxiliary. diva-portal.org
One-Pot Asymmetric Synthesis Strategies
One-pot asymmetric synthesis offers an efficient and atom-economical approach to chiral amino alcohols like this compound. These strategies combine multiple reaction steps in a single reaction vessel, avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste.
A notable one-pot approach involves the asymmetric reductive amination of a suitable carbonyl compound. This can be achieved by reacting an aldehyde or ketone with an amine in the presence of a chiral catalyst and a reducing agent. For instance, a general and convenient one-pot multicomponent reaction for the synthesis of 1,2-amino alcohols utilizes an amine, an aldehyde, and methanol (B129727) under mild conditions. acs.org This method, which employs a TiCl3/t-BuOOH system, proceeds through a radical domino multicomponent reaction and can produce aliphatic and aromatic 1,2-amino alcohols in fair to excellent yields. acs.org The reaction does not necessitate the preformation of the imine or the protection of the amino group, and it can be conducted in aqueous conditions. acs.org
Another powerful strategy is the use of organocatalysis. For example, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst. chemistryviews.org This sequence involves an organocatalyzed Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization, demonstrating the power of one-pot processes in generating complex chiral molecules from simple starting materials. chemistryviews.org While not directly synthesizing this compound, this methodology highlights the potential of one-pot asymmetric strategies for creating chiral amino alcohol derivatives.
The table below summarizes key aspects of one-pot asymmetric synthesis strategies relevant to amino alcohols.
| Strategy | Key Features | Catalyst/Reagent | Advantages |
| Multicomponent Radical Reaction | Combines amine, aldehyde, and methanol in one pot. acs.org | TiCl3/t-BuOOH | Mild conditions, no need for imine preformation or protecting groups, aqueous conditions. acs.org |
| Organocatalyzed Domino Reaction | Employs a chiral organocatalyst for a reaction cascade. chemistryviews.org | Quinine-derived urea | High enantioselectivity, mild conditions, readily available reagents. chemistryviews.org |
Development of Novel Synthetic Routes and Reaction Cascades
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the synthesis of amino alcohol derivatives is an active area of research. For example, a rapid microwave-assisted liquid-phase combinatorial synthesis of 2-(arylamino)benzimidazoles has been described, where all reaction steps, including S(N)Ar, reduction, cyclization, and cleavage from the support, were completed within minutes. nih.gov
In the context of synthesizing precursors to this compound, microwave-assisted methods can be employed for key steps like the formation of imines or the reduction of carbonyl groups. A study on the microwave-assisted synthesis of indole (B1671886) derivatives showed that reactions that took 16 hours under conventional heating could be completed in 1 hour with improved yields under microwave irradiation. mdpi.com This highlights the potential for microwave technology to significantly enhance the efficiency of synthetic routes to related amino alcohols.
The following table compares conventional heating with microwave-assisted synthesis for a relevant reaction.
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 16 hours | 73% | mdpi.com |
| Microwave-Assisted | 1 hour | 90% | mdpi.com |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov The development of MCRs that can incorporate this compound or its precursors is a promising strategy for rapidly generating molecular diversity.
The Strecker reaction, the first reported MCR, involves the reaction of an amine, a carbonyl compound, and a cyanide source to produce an α-amino nitrile. nih.gov This classic reaction provides a conceptual framework for designing MCRs that could lead to this compound. For instance, a three-component reaction for the synthesis of α-hydroxy-β-amino esters has been developed, utilizing a diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines. diva-portal.org This demonstrates the potential for MCRs to construct the core structure of amino alcohols with high stereocontrol. diva-portal.org
Optimization of Reaction Conditions and Catalyst Systems in Synthesis
The efficiency and selectivity of any synthetic route to this compound are critically dependent on the reaction conditions and the catalyst system employed. Careful optimization of these parameters is essential for achieving high yields and stereoselectivity, especially in large-scale production.
Solvent Effects on Yield and Selectivity
The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the context of reductive amination, a key step in the synthesis of many amino alcohols, the solvent can influence reaction rates, yields, and stereoselectivity. While solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) have been commonly used, there is a growing trend towards using more environmentally benign solvents such as ethyl acetate. acsgcipr.org
For reductive aminations involving metal catalysts and hydrogen, the use of alcohol solvents requires caution. Primary and secondary alcohols can be oxidized on the catalyst surface, generating aldehyde or ketone impurities that can participate in side reactions. acsgcipr.org However, in some cases, specific alcohol solvents can be highly beneficial. For instance, trifluoroethanol has been identified as an optimal solvent for certain reductive aminations, leading to superior enantioselectivity compared to methanol. researchgate.net The table below illustrates the effect of different solvents on the enantiomeric excess (ee) of a reductive amination reaction.
| Solvent | Enantiomeric Excess (ee) | Reference |
| Methanol | Lower ee | researchgate.net |
| Trifluoroethanol | Superior ee | researchgate.net |
Temperature and Pressure Parameters in Scalable Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces new challenges related to temperature and pressure control. These parameters can significantly affect reaction kinetics, selectivity, and safety.
For many reactions, increasing the temperature can increase the reaction rate. However, it can also lead to the formation of undesired byproducts or decomposition of the product. Therefore, finding the optimal temperature profile is crucial for maximizing yield and purity. In microwave-assisted synthesis, for example, precise temperature control allows for rapid heating to the target temperature, which can be beneficial for certain reactions.
Pressure is another important parameter, particularly for reactions involving gases, such as hydrogenation steps in reductive amination. The pressure of hydrogen gas can influence the rate of reduction. Optimization of both temperature and pressure is essential for developing a safe, efficient, and scalable process for the synthesis of this compound.
Influence of Additives and Co-Catalysts
The strategic addition of various compounds can play a pivotal role in the synthesis of this compound, primarily through the widely utilized method of reductive amination. This process typically involves the reaction of a carbonyl compound, such as leucinal (B1674789) or a derivative, with benzylamine to form an imine intermediate, which is then reduced to the final amine product. The influence of additives and co-catalysts is crucial in both the imine formation and the subsequent reduction steps.
Lewis Acids in Imine Formation:
Lewis acids are frequently employed to activate the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the amine and promoting the formation of the imine intermediate. Common Lewis acids used for this purpose include titanium(IV) isopropoxide (Ti(OiPr)₄), zinc chloride (ZnCl₂), and indium(III) chloride (InCl₃). For instance, a robust method for the reductive amination of various aldehydes and ketones has been developed using Zn(ClO₄)₂·6H₂O as a catalyst. ias.ac.in The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the condensation reaction with the amine. In some cases, the choice of Lewis acid can also influence the stereoselectivity of the reaction, particularly in asymmetric syntheses.
Co-catalysts and Additives in the Reduction Step:
The reduction of the in situ-generated imine is a critical step where additives and co-catalysts can significantly impact the reaction's efficiency and selectivity.
Hydride-Based Reducing Agents: A variety of borohydride (B1222165) reagents are commonly used, and their reactivity can be modulated by additives. Sodium borohydride (NaBH₄) is a powerful reducing agent, but it can also reduce the starting aldehyde. To achieve greater selectivity for the imine, milder reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. The presence of a weak acid, such as acetic acid, can act as a co-catalyst by protonating the imine, making it more susceptible to reduction.
Transition Metal Catalysis: Catalytic hydrogenation is another effective method for the reduction of the imine intermediate. Catalysts based on palladium (Pd), platinum (Pt), nickel (Ni), and ruthenium (Ru) are commonly used. For example, studies on the reductive amination of benzaldehyde have explored the use of various solid catalysts like Raney Ni, Ni/SiO₂, Ru/C, and Ru/Al₂O₃. researchgate.net In a related study on the reductive amination of ketones with benzylamine, gold catalysts supported on different oxides were investigated. researchgate.net The choice of metal and support can influence the reaction rate and the product distribution. The data below illustrates the performance of different gold catalysts in the reductive amination of cyclohexanone (B45756) with benzylamine, a model reaction that provides insights into the catalytic activity applicable to the synthesis of this compound.
| Catalyst | Conversion of Cyclohexanone (%) | Selectivity to N-benzylcyclohexylamine (%) | Yield of N-benzylcyclohexylamine (%) |
|---|---|---|---|
| 4 wt% Au/TiO₂ | 98 | 73 | 72 |
| 4 wt% Au/CeO₂/TiO₂ | 100 | 79 | 79 |
| 4 wt% Au/La₂O₃/TiO₂ | 92 | 66 | 61 |
| 4 wt% Au/CeO₂ | 85 | 59 | 50 |
| 4 wt% Au/La₂O₃ | 78 | 45 | 35 |
This table presents data on the reductive amination of cyclohexanone with benzylamine over various gold catalysts at 100 °C and 30 bar H₂ in toluene (B28343) for 5 hours. This reaction serves as a model to understand how different catalyst supports can influence the yield of the secondary amine product. researchgate.net
Additives in Derivative Synthesis:
Additives also play a crucial role in the synthesis of derivatives of this compound, such as oxazolidinones. In a microwave-assisted, one-pot cyclization-methylation reaction of this compound with dimethyl carbonate, tetrabutylammonium (B224687) chloride (TBAC) acts as a catalyst, leading to the formation of 3-benzyl-4-isobutyloxazolidin-2-one in high yield.
Mechanistic Investigations of Reactions Involving 2 Benzylamino 4 Methylpentan 1 Ol
Fundamental Reactivity Profiles of the Amino Alcohol Moiety
The reactivity of 2-(benzylamino)-4-methylpentan-1-ol is dictated by the interplay of its secondary amine and primary alcohol functionalities. Each group exhibits characteristic reactions, which can be modulated by the reaction conditions and the presence of the other group.
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center and a weak base. Its reactivity is influenced by the steric bulk of the isobutyl and benzyl (B1604629) groups.
N-Alkylation and N-Acylation: The nitrogen atom can readily undergo N-alkylation with alkyl halides through a nucleophilic substitution mechanism. nih.govresearchgate.net The reaction proceeds via an SN2 pathway, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. youtube.com Similarly, N-acylation with acyl chlorides or anhydrides is a common transformation, yielding the corresponding amide. researchgate.net These reactions are fundamental in modifying the structure and properties of the molecule for various applications. The use of a base, such as sodium hydride, can deprotonate the amine, increasing its nucleophilicity for subsequent reactions with alkyl halides. youtube.com
| Reaction Type | Reagent | Product Type | General Mechanism |
| N-Alkylation | Alkyl Halide (e.g., R-X) | Tertiary Amine | SN2 |
| N-Acylation | Acyl Chloride (e.g., RCOCl) | Amide | Nucleophilic Acyl Substitution |
Reactivity of the Primary Alcohol Functionality
The primary alcohol group is also a nucleophilic center and can participate in a variety of transformations, most notably oxidation and esterification.
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used. sigmaaldrich.cnlibretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are selective for the formation of the aldehyde. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid. youtube.comyoutube.com The mechanism of oxidation with chromium-based reagents generally involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step. libretexts.org
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid.
| Reaction Type | Reagent | Product Type | General Mechanism |
| Oxidation (Mild) | PCC, DMP | Aldehyde | Chromate ester formation, elimination |
| Oxidation (Strong) | KMnO4, H2CrO4 | Carboxylic Acid | Further oxidation of the intermediate aldehyde |
| Esterification | Carboxylic Acid/Derivative | Ester | Nucleophilic Acyl Substitution |
Elucidation of Reaction Mechanisms in Transformations
The bifunctional nature of this compound allows for a range of intramolecular and intermolecular reactions, leading to the formation of diverse products, including heterocyclic compounds.
Nucleophilic Addition and Substitution Pathways
The amine and alcohol groups can act as nucleophiles in various addition and substitution reactions. A notable example is the synthesis of oxazolidinones. In a one-pot reaction, this compound can undergo cyclization and N-methylation with dimethyl carbonate (DMC) under microwave irradiation in the presence of tetrabutylammonium (B224687) chloride (TBAC) to yield 3-benzyl-4-isobutyloxazolidin-2-one. This transformation highlights the intramolecular nucleophilic attack of the alcohol on a transient carbamate (B1207046) intermediate formed at the nitrogen atom.
The general synthesis of oxazolidinones from β-amino alcohols often involves reaction with phosgene (B1210022) or its equivalents, or the carbonylation with carbon dioxide or dialkyl carbonates. wikipedia.org The synthesis of oxazolidinones can also be achieved from epoxides and isocyanates. wikipedia.org
Oxidation and Reduction Mechanism Studies
Oxidation: The oxidation of the primary alcohol in this compound to an aldehyde can be achieved with high selectivity using mild oxidizing agents like PCC or DMP. libretexts.orgsynarchive.com The mechanism for PCC oxidation involves the initial formation of a chromate ester. Subsequently, a base (like pyridine, present in the PCC reagent) removes a proton from the carbon bearing the alcohol, leading to the elimination of a Cr(IV) species and the formation of the aldehyde. libretexts.org Stronger oxidizing agents would lead to the formation of the corresponding carboxylic acid, likely through the intermediate gem-diol formed by the addition of water to the aldehyde. libretexts.org
Reduction of Derivatives: Derivatives of this compound, such as amides or esters formed at the amine or alcohol respectively, can be reduced. For instance, an amide derivative can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LAH). idc-online.comorganicchemistrytutor.com The mechanism of LAH reduction of amides involves the initial addition of a hydride ion to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum. A subsequent elimination of an aluminate species and further reduction of the resulting iminium ion leads to the final amine product. idc-online.comorganicchemistrytutor.com Esters are also readily reduced by LAH to primary alcohols. harvard.edulibretexts.org
| Derivative | Reducing Agent | Product | Key Mechanistic Feature |
| Amide | LiAlH4 | Amine | Formation of an iminium intermediate |
| Ester | LiAlH4 | Primary Alcohol | Elimination of an alkoxide |
Rearrangement Reactions and Associated Mechanisms
β-Amino alcohols like this compound are potential substrates for rearrangement reactions, most notably the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.comnumberanalytics.com This reaction typically involves the treatment of a vicinal amino alcohol with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and an acid. wikipedia.orgnumberanalytics.cominflibnet.ac.in
The mechanism commences with the diazotization of the primary amine (if the benzyl group were absent) or potentially the secondary amine under certain conditions, to form a diazonium salt. wikipedia.orgnumberanalytics.com This diazonium group is an excellent leaving group (N2). Its departure generates a carbocation. This is followed by a 1,2-alkyl or aryl shift to the carbocation center, leading to a ring-expanded ketone if the starting material is cyclic, or a rearranged ketone in the case of acyclic substrates. wikipedia.orgnumberanalytics.com For an acyclic amino alcohol like this compound, this could potentially lead to the formation of a ketone with a rearranged carbon skeleton. The migratory aptitude of the groups attached to the carbon bearing the hydroxyl group influences the product distribution.
Stereochemical Control and Mechanistic Pathways in Asymmetric Transformations
The stereochemical outcome of a reaction is dictated by the energy differences between the transition states leading to the various possible stereoisomeric products. For a chiral molecule like this compound, its own stereochemistry can influence the formation of new stereocenters in a substrate.
Diastereoselectivity and Enantioselectivity Mechanisms
Diastereoselectivity and enantioselectivity are crucial metrics in asymmetric synthesis, quantifying the preference for the formation of one diastereomer or enantiomer over others. The mechanisms governing this selectivity in reactions involving this compound would likely involve the formation of transient chiral complexes. The inherent chirality of the amino alcohol, originating from its stereocenters, would create a chiral environment that energetically favors one reaction pathway over another.
In a hypothetical scenario where this compound is used as a chiral auxiliary, it would be temporarily attached to a prochiral substrate. The steric bulk of the isobutyl and benzyl groups, along with potential hydrogen bonding involving the hydroxyl and amino groups, would direct the approach of a reagent to one face of the substrate, leading to a diastereomeric excess of the product. Subsequent removal of the auxiliary would yield an enantioenriched product.
Transition State Analysis for Chiral Induction
Understanding the precise geometry and energetics of the transition states is key to explaining chiral induction. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transient structures. Such analysis for a reaction involving this compound would involve constructing plausible models of the transition states leading to different stereoisomers.
These models would account for non-covalent interactions, such as hydrogen bonds between the hydroxyl or amino groups and the reactants, and steric repulsions from the benzyl and isobutyl groups. By calculating the relative energies of these transition states, one could predict the most likely stereochemical outcome. Unfortunately, specific computational studies focusing on transition state analysis for chiral induction by this compound have not been identified in the conducted searches.
In-situ Monitoring Techniques for Reaction Progress and Mechanistic Insights
To gain a deeper understanding of reaction mechanisms, real-time monitoring of the reaction progress is invaluable. Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to track the concentration of reactants, products, and any intermediates as the reaction proceeds.
The application of these techniques to reactions involving this compound could provide crucial data. For instance, in-situ IR spectroscopy could monitor the disappearance of reactant-specific vibrational bands and the appearance of product bands, providing kinetic information. Similarly, in-situ NMR spectroscopy could offer detailed structural information about any intermediates that may form, shedding light on the reaction pathway. While the principles of these techniques are well-established for reaction monitoring, their specific application to study the mechanistic intricacies of reactions involving this compound is not described in the available literature.
This compound as a Chiral Ligand in Metal-Catalyzed Reactions
The chiral β-amino alcohol framework is a privileged structure in asymmetric catalysis, frequently employed to create ligands that can effectively coordinate with transition metals. westlake.edu.cnnih.gov When complexed with a metal center, ligands derived from this compound create a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. The steric bulk of the isobutyl group from the leucine (B10760876) backbone and the benzyl group on the nitrogen atom are crucial for inducing asymmetry in the catalytic process.
The design of effective chiral ligands is central to the success of asymmetric metal catalysis. nih.gov Ligands derived from amino alcohols such as this compound are developed based on several key principles:
Modularity and Tunability : Amino alcohols are readily synthesized from the chiral pool of amino acids, providing a modular approach to ligand design. nih.gov By modifying the amino and hydroxyl groups, a diverse library of ligands can be created. For instance, the hydroxyl group can be converted into a phosphine (B1218219), phosphite, or other coordinating moiety, leading to powerful bidentate P,N or N,O-ligands. This allows for the fine-tuning of steric and electronic properties to suit a specific catalytic reaction. nih.gov
Chelation and Chiral Pocket Formation : The amino and hydroxyl groups can act as a bidentate N,O-ligand, forming a stable five-membered chelate ring with a metal center. hhu.de This coordination defines a rigid conformational structure. The substituents at the stereogenic center, namely the isobutyl and benzyl groups, project into the space around the metal, creating a distinct chiral "pocket" or environment. nih.gov This pocket dictates how the substrate approaches the metal center, thereby controlling the stereochemical outcome of the reaction.
Electronic Asymmetry : The combination of a "hard" nitrogen donor (a σ-donor) and a "soft" donor atom like phosphorus (a σ-donor and π-acceptor), which can be introduced by modifying the hydroxyl group, creates significant electronic and steric nonsymmetry in the ligand. nih.gov This desymmetrization is a powerful strategy for designing highly effective ligands, such as the phosphinooxazoline (PHOX) class, which have proven successful in numerous catalytic reactions. researchgate.net
Asymmetric allylic C-H oxidation is a highly efficient transformation that installs both a functional group and a stereocenter in a single step. nih.gov Palladium(II) catalysis has emerged as a particularly effective platform for these reactions. nih.gov In this context, chiral ligands are essential for controlling the enantioselectivity.
Ligands derived from this compound can coordinate to a Pd(II) center, facilitating the initial C-H activation at the allylic position of an olefin. The chiral environment created by the ligand then directs the subsequent nucleophilic attack, leading to the formation of one enantiomer of the product in excess. Chiral sulfoxide-based ligands have demonstrated the ability to create a stable chiral environment for this type of functionalization. nih.gov The N,O-coordination provided by an amino alcohol ligand serves a similar purpose, controlling the facial selectivity of the reaction. This methodology allows for the synthesis of valuable chiral building blocks, such as isochromans, from simple terminal olefins with high levels of enantioselectivity. nih.gov
| Substrate | Ligand Type | Catalyst System | Product | Yield (%) | ee (%) | Ref |
| 1-Octene | Chiral Sulfoxide | Pd(OAc)₂ / ArSOX | Allylic Acetate | 60-70 | >90 | nih.gov |
| 4-Phenyl-1-butene | Chiral Sulfoxide | Pd(II) / ArSOX | Chiral Isochroman | 67 | >95 | nih.gov |
| Internal Alkene | Chiral BINOL derivative | Selenium Catalyst / Co-catalyst | Allylic Sulfinamide | 81 | 89:11 er | nih.gov |
Asymmetric hydroformylation is an atom-economical process that converts alkenes into valuable chiral aldehydes using synthesis gas (CO/H₂). nih.gov The reaction is typically catalyzed by rhodium complexes, where the choice of chiral ligand is paramount for achieving high regioselectivity (branched vs. linear aldehyde) and enantioselectivity. nih.govacs.org
Ligands derived from this compound can be readily converted into chiral diphosphine, phosphine-phosphite, or diazaphospholane ligands, which are known to be effective in rhodium-catalyzed hydroformylation. nih.gov The bite angle and the steric bulk of these ligands are critical factors that influence the selectivities of the reaction. Another advanced strategy involves "scaffolding ligands," which covalently and reversibly bind to the substrate, such as an allylic amine. nih.gov This approach brings the catalyst into close proximity and directs the hydroformylation, achieving high selectivity under mild conditions. nih.gov
| Substrate | Ligand Type | Catalyst | Branched:Linear Ratio | ee (%) | Ref |
| Allyl Cyanide | Chiral Diphosphine | Rh(acac)(CO)₂ | >99:1 | 98 | acs.org |
| N-vinyl Carboxamide | Diazaphospholane | Rh(acac)(CO)₂ | >20:1 | 98 | nih.gov |
| PMP-protected Allylic Amine | Scaffolding Ligand | Rh(acac)(CO)₂ | High | 92 | nih.gov |
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern organic synthesis. mdpi.com The use of chiral ligands enables asymmetric versions of these reactions, providing access to enantioenriched products.
Asymmetric Allylic Alkylation (AAA) : This is one of the most studied asymmetric transformations, where a nucleophile displaces a leaving group on an allylic substrate. nih.gov The reaction proceeds through a π-allyl palladium intermediate, and the chiral ligand controls the stereochemistry of the nucleophilic attack. nih.gov Ligands derived from amino alcohols, particularly P,N-ligands like PHOX, are highly effective, providing excellent enantioselectivities for a wide range of substrates. researchgate.net
Asymmetric Suzuki-Miyaura and Heck Reactions : While less common, asymmetric variants of the Suzuki and Heck reactions have been developed using palladium catalysts bearing chiral ligands. mdpi.comresearchgate.net Chiral mono-N-protected amino acids (MPAAs) have been successfully employed as ligands in enantioselective C-H activation/Suzuki coupling reactions. mdpi.com Similarly, amino alcohol-derived ligands can create the necessary chiral environment to induce enantioselectivity in these powerful C-C bond-forming processes. For instance, nickel complexes with simple amino alcohol ligands have proven effective in the Suzuki coupling of unactivated alkyl halides. organic-chemistry.org
| Reaction Type | Substrate | Nucleophile/Partner | Ligand Type | Yield (%) | ee (%) | Ref |
| Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Chiral Monophosphine | 99 | >97 | nih.gov |
| Allylic Alkylation | rac-1a | Diethyl acetamidomalonate | Chiral Monophosphine | - | >97 | nih.gov |
| Suzuki Coupling | Secondary Alkyl Bromide | Phenylboronic acid | Amino alcohol | 80-90 | N/A | organic-chemistry.org |
| C-H Arylation | Prochiral C(sp³) Substrate | Aryl Iodide | MPAA | - | >90 | mdpi.com |
The catalytic activity of a metal-ligand system is fundamentally governed by its coordination chemistry. Amino alcohols like this compound are versatile ligands that coordinate to a variety of transition metals, including copper, nickel, cobalt, zinc, and palladium. alfa-chemistry.comresearchgate.net
Typically, the ligand acts in a bidentate fashion, coordinating through the amino nitrogen and the hydroxyl oxygen to form a thermodynamically stable five-membered chelate ring. hhu.de The synthesis of these complexes is generally straightforward, involving the reaction of the amino alcohol with a metal salt in a suitable solvent. alfa-chemistry.com
The resulting metal-ligand complexes are characterized using a suite of analytical techniques:
X-ray Crystallography : Provides definitive structural information, including bond lengths, angles, coordination geometry (e.g., square planar, octahedral), and the conformation of the chelate ring. alfa-chemistry.com
Infrared (IR) Spectroscopy : Confirms the coordination of the amino and hydroxyl groups to the metal center, as evidenced by shifts in the characteristic N-H and O-H stretching frequencies. researchgate.net
NMR Spectroscopy : Used to elucidate the structure of diamagnetic complexes in solution.
Elemental Analysis : Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.net
These characterization methods are crucial for understanding the structure of the catalytically active species and for rationally improving catalyst design.
Organocatalytic Applications of this compound Derivatives
In addition to their role in metal catalysis, chiral amino alcohols and their derivatives have emerged as powerful organocatalysts, accelerating reactions without the need for a metal. nih.govnih.gov These molecules are often bifunctional, with the amino group acting as a Lewis base (e.g., for enamine formation) and the hydroxyl group acting as a Brønsted acid or hydrogen-bond donor to activate the electrophile. nih.gov
A prominent application is in the asymmetric Michael addition , a key C-C bond-forming reaction. nih.govsciencevision.org Simple primary β-amino alcohols, structurally related to the title compound, have been shown to be highly effective catalysts for the addition of β-keto esters or aldehydes to nitroalkenes. nih.gov The proposed catalytic cycle involves the formation of an enamine intermediate from the catalyst and the carbonyl donor. Simultaneously, the hydroxyl group of the catalyst activates the nitroalkene electrophile via hydrogen bonding. This dual activation within the chiral scaffold of the catalyst directs the stereochemical outcome, leading to the Michael adduct with high diastereo- and enantioselectivity. nih.gov Interestingly, by carefully selecting the catalyst structure and reaction temperature, it is sometimes possible to access either enantiomer of the desired product. nih.gov
| Donor | Acceptor | Catalyst Type | Yield (%) | dr | ee (%) | Ref |
| Methyl-2-oxocyclopentanecarboxylate | Nitrostyrene | Primary β-amino alcohol | up to 80 | up to 99:1 | up to 99 | nih.gov |
| Isobutyraldehyde | N-phenylmaleimide | α,β-dipeptide | 99 | - | 93 | mdpi.com |
| Acylsilane | Enone | Chiral Guanidine | 95 | >20:1 | 96 | rsc.org |
This organocatalytic approach offers advantages such as low toxicity, operational simplicity, and insensitivity to air and moisture, making it a valuable and sustainable strategy in asymmetric synthesis. sciencevision.org
The Role of this compound in Advanced Catalysis
The chiral amino alcohol, this compound, has emerged as a significant scaffold in the realm of asymmetric catalysis. Derived from the natural amino acid leucine, this compound and its analogues are instrumental in facilitating a variety of stereoselective organic transformations. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows it to participate in multiple modes of catalytic activation, contributing to the synthesis of complex molecular architectures with a high degree of stereocontrol.
Derivatization, Functionalization, and Structural Modification Studies
Synthesis of Functionalized Derivatives of 2-(Benzylamino)-4-methylpentan-1-ol
The functionalization of this compound primarily involves targeting its reactive secondary amine and primary alcohol groups.
The hydroxyl and amine groups within this compound are amenable to acyl transfer reactions. Esterification of the primary alcohol can be carried out using standard procedures, such as reaction with a carboxylic acid or its more reactive derivatives like acid chlorides or anhydrides. While direct amidation of the secondary amine is also possible, it may require specific conditions to achieve high yields. These reactions are fundamental in creating a library of ester and amide derivatives, allowing for the systematic alteration of the molecule's lipophilicity and other physicochemical properties.
The nitrogen and oxygen atoms of this compound can be readily alkylated or acylated. Alkylation of the secondary amine introduces a third substituent on the nitrogen, leading to a tertiary amine. Similarly, the primary alcohol can be converted to an ether through alkylation. Acylation at these centers, typically with acyl halides or anhydrides, yields the corresponding amides and esters. These transformations are essential for probing the structural requirements of molecular interactions.
The 1,2-amino alcohol structure of this compound is a key feature that allows for its conversion into various heterocyclic systems.
Oxazolidin-2-ones: These five-membered heterocyclic compounds can be synthesized from 1,2-amino alcohols. One notable method involves a one-pot cyclization-methylation reaction of this compound with dimethyl carbonate under microwave irradiation to produce 3-benzyl-4-isobutyloxazolidin-2-one.
Morpholines: Morpholine (B109124) derivatives are six-membered rings containing both nitrogen and oxygen. The synthesis of morpholines from 1,2-amino alcohols can be achieved through several routes. organic-chemistry.orgchemrxiv.org A common strategy involves the reaction of the amino alcohol with a two-carbon electrophile, such as ethylene (B1197577) sulfate, to facilitate ring closure. organic-chemistry.orgchemrxiv.org While the direct conversion of this compound to a morpholine derivative is not explicitly detailed in the provided search results, the general methodologies for this transformation are well-established. organic-chemistry.orgchemrxiv.orgresearchgate.netresearchgate.net
Introduction of Diverse Chemical Functionalities onto the Core Structure
Expanding the chemical diversity of this compound derivatives can be achieved by introducing new functional groups.
The introduction of halogen atoms, such as chlorine or bromine, can significantly alter a molecule's electronic properties and metabolic stability. In the context of related structures, such as 4-(2-aminoethyl) morpholine, derivatization with halogenated benzyl (B1604629) groups (e.g., 2-chlorobenzyl chloride and 4-bromobenzyl bromide) has been demonstrated. researchgate.net This suggests that similar halogenated analogues of this compound could be synthesized by reacting the parent amine with the appropriate halogenated benzyl halides.
Boron-containing functional groups, like boronic acids and their esters, are valuable in synthetic chemistry, particularly for their role in cross-coupling reactions. While the direct borylation of this compound is not specifically described in the provided results, general methods for introducing boron moieties into organic molecules are well-established. These typically involve the functionalization of an aromatic ring, which could be the benzyl group in this case, followed by a borylation step.
Modifications to the Benzyl and Isobutyl Moieties
The structure of this compound features two key lipophilic domains, the benzyl group and the isobutyl group, which have been primary targets for synthetic modification. Alterations to these groups are undertaken to modulate the molecule's steric and electronic properties, thereby influencing its chemical behavior and potential applications.
Modifications to the benzyl moiety typically involve the introduction of various substituents onto the aromatic ring. These substitutions can range from simple electron-donating groups (EDGs) to electron-withdrawing groups (EWGs), which serve to alter the electron density of the benzyl ring and, consequently, the adjacent amine. For instance, in analogous systems, the substitution of the benzyl ring with groups like methoxy (B1213986) (an EDG) or nitro (an EWG) has been shown to significantly impact the reactivity of the core molecule. nih.govnih.gov Studies on related benzylamine (B48309) derivatives have demonstrated that introducing substituents at the ortho, meta, or para positions can lead to a wide array of new compounds with distinct properties. nih.gov
Another strategy for modifying the benzyl portion involves its complete replacement with other aromatic or heteroaromatic systems. For example, replacing the benzyl ring with a pyridylmethyl group can introduce a basic nitrogen atom, altering solubility and hydrogen bonding capabilities. nih.gov
The isobutyl moiety, which provides steric bulk, can also be a site for modification. While less commonly reported for this specific molecule, general organic synthesis principles allow for its alteration. Strategies could include changing the branching pattern, introducing unsaturation, or incorporating cyclic structures. For example, constraining the N-methyl substituent within a piperidine (B6355638) ring in a related series of compounds was shown to significantly alter biological activity, highlighting the importance of the conformation of this part of the molecule. nih.gov The amino alcohol backbone itself can be used to synthesize more complex heterocyclic structures, such as cyclopropane-fused oxazepanones.
Investigation of Structure-Reactivity Relationships in Derivatives
The synthesis of derivatives of this compound is intrinsically linked to the study of their structure-reactivity relationships (SRR). By systematically altering the molecular structure and observing the resultant changes in chemical behavior, researchers can develop a predictive understanding of how specific structural features govern reactivity.
Electronic Effects of Substituents on Chemical Behavior
The electronic nature of substituents introduced onto the benzyl ring profoundly influences the chemical reactivity of the entire molecule. Electron-donating groups, such as alkyl or methoxy groups, increase the electron density on the aromatic ring and the nitrogen atom of the amino group. This enhanced nucleophilicity can affect the molecule's interaction with electrophiles and its role in chemical reactions. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density, making the amine less nucleophilic.
These electronic effects can be quantified and correlated with reactivity. In studies of related compounds, such as benzothiazole (B30560) derivatives, the introduction of an electron-withdrawing -NO₂ group was found to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the energy gap. nih.gov This modulation of the frontier molecular orbitals is critical for charge transport and optoelectronic properties. nih.gov Similarly, research on substituted pyrimido[4,5-c]quinoline (B14755456) derivatives showed that both electron-withdrawing (e.g., fluorine) and electron-donating (e.g., methyl) substituents on the benzyl ring could maintain or enhance inhibitory activity against the CSNK2A kinase. nih.gov
The Hammett equation is a valuable tool for quantifying these electronic effects, correlating reaction rates or equilibrium constants of substituted aromatic compounds with the electronic properties of the substituents. mdpi.com Studies on other aromatic systems have shown a good correlation between NMR chemical shifts and Hammett substituent constants for carbons para to the substituent, demonstrating a clear transmission of electronic effects. mdpi.com
Table 1: Effect of Benzyl Ring Substituents on the Reactivity of Analogous Amine Compounds
| Substituent | Position | Electronic Effect | Observed Impact on Reactivity/Activity | Reference |
| 3-Fluoro | meta | Electron-Withdrawing | Maintained CSNK2A inhibitory activity in pyrimido[4,5-c]quinoline analogs. | nih.gov |
| 4-Methyl | para | Electron-Donating | Maintained CSNK2A inhibitory activity in pyrimido[4,5-c]quinoline analogs. | nih.gov |
| 3-Hydroxy-4-Methoxy | meta, para | Electron-Donating | Showed potent mushroom tyrosinase inhibitory activity in thiazol-4(5H)-one derivatives. | nih.gov |
| 2,4-Dihydroxy | ortho, para | Electron-Donating | Exhibited significantly higher tyrosinase inhibition than the standard, kojic acid. | nih.gov |
| Nitro (-NO₂) | meta | Strong Electron-Withdrawing | Lowered HOMO/LUMO energy levels in benzothiazole derivatives, tuning electronic properties. | nih.gov |
Steric Hindrance and Conformational Preferences in Derivatives
Beyond electronic effects, the size and spatial arrangement of substituents—known as steric effects—play a critical role in dictating the reactivity and conformational preferences of derivatives. The introduction of bulky groups on the benzyl ring or modifications to the isobutyl group can hinder the approach of reactants to the reactive centers of the molecule, namely the amine and hydroxyl groups.
For example, in the synthesis of ketamine derivatives, steric hindrance was found to be a controlling factor in the reaction pathway. rsc.org The presence of bulky secondary amines or ortho-substituted aryl groups directed the reaction towards a Favorskii rearrangement over a direct nucleophilic substitution. rsc.org This demonstrates how steric bulk can make one reaction pathway more energetically favorable than another.
The substitution pattern on the benzyl ring also influences conformational preferences. An ortho-substituent, for instance, can restrict the rotation of the benzyl group around the C-N bond, forcing the molecule into a specific conformation. This preferred conformation can, in turn, affect how the molecule interacts with other molecules or biological targets. Structure-activity relationship studies on various compounds have shown that the position of a substituent is often as important as its electronic nature. For instance, in a series of anesthetic compounds, 2- and 3-substituted derivatives were generally more active than their 4-substituted counterparts, highlighting the influence of substituent position on biological function. mdpi.com
Table 2: Influence of Steric Factors on Reaction Outcomes in Related Systems
| Structural Feature | System | Steric Influence | Outcome | Reference |
| Secondary Amines | 2-Aryl-2-bromo-cycloketones | Increased steric hindrance around the nucleophile. | Favored Favorskii rearrangement over nucleophilic substitution. | rsc.org |
| Ortho-Substituted Aryl Group | 2-Aryl-2-bromo-cycloketones | Increased steric hindrance at the reaction center. | Directed the reaction towards Favorskii rearrangement. | rsc.org |
| 2-Substitution vs. 4-Substitution | Aromatic Ring-Substituted Ketamine Esters | Positional steric hindrance affecting receptor binding. | 2-Substituted compounds were generally more potent anesthetics. | mdpi.com |
| Constrained Piperidine Ring | Pyrimido[4,5-c]quinoline Analogs | Reduced conformational flexibility of the amine substituent. | Resulted in significantly lower activity. | nih.gov |
Advanced Structural and Spectroscopic Analysis of 2 Benzylamino 4 Methylpentan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise structure of organic molecules. For 2-(Benzylamino)-4-methylpentan-1-ol, with the chemical formula C₁₃H₂₁NO and a molecular weight of approximately 207.32 g/mol , a detailed analysis of its NMR spectra is crucial for confirming its constitution and stereochemistry. nih.govvibrantpharma.com
¹H NMR and ¹³C NMR Spectral Assignment and Interpretation
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information regarding the electronic environment of each proton and carbon atom, respectively. While specific experimental data for this compound is not publicly available, a theoretical interpretation based on known chemical shift values for similar structural motifs allows for a predicted spectral assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region, around δ 7.2-7.4 ppm. The benzylic protons (CH₂ adjacent to the nitrogen and the phenyl group) would likely resonate as a singlet or a pair of doublets, depending on their magnetic equivalence. The protons on the pentanol (B124592) backbone, including the methine proton at the chiral center (C2), the methylene (B1212753) protons adjacent to the hydroxyl group (C1), and the protons of the isobutyl group, would appear at characteristic chemical shifts in the upfield region. The hydroxyl (OH) and amine (NH) protons would present as broad singlets, with their chemical shifts being concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their hybridization and bonding. For this compound, thirteen distinct signals are anticipated. The aromatic carbons of the benzyl group would resonate in the δ 127-140 ppm range. The carbon of the benzylic methylene group would appear around δ 50-55 ppm. The carbons of the pentanol chain, including the chiral carbon C2, the C1 carbon bearing the hydroxyl group, and the carbons of the isobutyl group, would have characteristic shifts in the aliphatic region of the spectrum.
A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts is presented in the tables below for illustrative purposes.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |
| Benzylic CH₂ | 3.7 - 3.9 | Singlet/AB quartet | 2H |
| C1-H₂ (CH₂OH) | 3.4 - 3.6 | Multiplet | 2H |
| C2-H (CH-N) | 2.8 - 3.0 | Multiplet | 1H |
| C3-H₂ | 1.2 - 1.4 | Multiplet | 2H |
| C4-H | 1.6 - 1.8 | Multiplet | 1H |
| C4-CH₃ (x2) | 0.8 - 1.0 | Doublet | 6H |
| NH | Variable | Broad Singlet | 1H |
| OH | Variable | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 127 - 140 |
| Benzylic CH₂ | 50 - 55 |
| C1 (CH₂OH) | 65 - 70 |
| C2 (CH-N) | 58 - 62 |
| C3 | 40 - 45 |
| C4 | 24 - 28 |
| C4-CH₃ (x2) | 21 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the pentanol backbone and confirming the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY data would be instrumental in determining the stereochemistry of the molecule, particularly the relative configuration at the chiral center (C2).
Determination of Diastereomeric and Enantiomeric Ratios via Chiral NMR or Derivatization
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers ((R)- and (S)-isomers). The determination of the enantiomeric purity is critical in many applications.
Chiral NMR Solvating Agents: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy is a common method for resolving the signals of enantiomers. By forming diastereomeric complexes or derivatives with the analyte, the enantiomers become chemically non-equivalent and can be distinguished in the NMR spectrum. For an amino alcohol like this compound, chiral acids such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) could be employed as a CDA to create diastereomeric esters, whose distinct NMR signals would allow for the quantification of the enantiomeric ratio.
Chiral Derivatization: Alternatively, derivatization with a chiral reagent can lead to the formation of diastereomers that can be separated by chromatography or analyzed directly by NMR.
Vibrational and Electronic Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would display several key absorption bands.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (secondary amine) | 3300 - 3500 | Moderate |
| C-H Stretch (aromatic) | 3000 - 3100 | Moderate |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (aromatic ring) | 1450 - 1600 | Moderate |
| C-N Stretch | 1080 - 1360 | Moderate |
| C-O Stretch (primary alcohol) | ~1050 | Strong |
The broad O-H and N-H stretching bands in the high-frequency region are characteristic of the alcohol and secondary amine functionalities, respectively. The presence of both aromatic and aliphatic C-H stretching vibrations would also be evident.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the benzyl group. The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. These typically result in a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. The presence of the amino and hydroxyl substituents may cause slight shifts in the positions and intensities of these absorption maxima.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₄H₂₁NO, the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass measurement that can confirm this composition, distinguishing it from other potential compounds with the same nominal mass.
An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass of the protonated molecule, [M+H]⁺, to within a few parts per million (ppm). This level of precision is crucial for confirming the molecular formula, a fundamental piece of data for any novel or synthesized compound.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO |
| Theoretical Monoisotopic Mass | 221.1623 g/mol |
| Protonated Ion [M+H]⁺ | 222.1696 |
| Typical HRMS Instrument | ESI-TOF or Orbitrap |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion, providing detailed structural information. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 222.17) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the connectivity of the molecule.
The structure of this compound suggests several predictable fragmentation pathways. Key cleavages are expected to occur at the bonds alpha to the nitrogen atom and the oxygen atom due to the stabilization of the resulting carbocations or radical cations.
Loss of the isobutyl group: Cleavage of the C-C bond between the chiral carbon and the isobutyl group would result in a fragment ion.
Formation of the tropylium (B1234903) ion: A hallmark of benzyl-containing compounds is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.
Cleavage adjacent to the nitrogen: The C-N bond can cleave, leading to fragments corresponding to the benzylamine (B48309) moiety or the pentanol backbone.
Dehydration: Loss of a water molecule (18 Da) from the parent ion is a common fragmentation pathway for alcohols. libretexts.org
Table 2: Predicted MS/MS Fragmentation Data for [C₁₄H₂₁NO + H]⁺
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 222.17 | 204.16 | H₂O (18.01) | Dehydration of the alcohol |
| 222.17 | 165.12 | C₄H₉ (57.07) | α-cleavage, loss of isobutyl group |
| 222.17 | 106.08 | C₈H₁₆O (128.12) | Cleavage of benzyl-nitrogen bond |
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structures
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral compound like this compound, this technique can unambiguously determine its relative and absolute stereochemistry. While the compound itself may be an oil, it can often be derivatized to form a crystalline solid suitable for analysis. For instance, creating a salt with a chiral acid or forming a crystalline derivative allows for the growth of single crystals.
The analysis of the diffraction pattern produced when X-rays pass through the crystal provides a detailed electron density map. From this map, the precise coordinates of each atom in the crystal lattice can be determined, revealing bond lengths, bond angles, and the exact spatial arrangement of the molecule. This provides definitive proof of the stereochemical configuration (R or S) at the chiral center. Such analysis has been used to confirm the stereochemistry of bicyclic derivatives of the parent compound.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For a chiral substance, specialized chiral chromatography is required to separate its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. nih.gov This technique utilizes a chiral stationary phase (CSP), which interacts differently with the two enantiomers of this compound, leading to different retention times. nih.govnih.gov
CSPs are often based on polysaccharides like cellulose (B213188) or amylose, which are derivatized with groups such as carbamates to enhance their chiral recognition capabilities. windows.net The separation allows for the quantification of each enantiomer in a mixture, which is critical in many applications. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 3: Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Chiral Cellulose-based CSP (e.g., Lux® Cellulose-1) |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an ideal technique for analyzing the purity of a this compound sample or identifying it within a complex mixture, such as a reaction crude or a biological matrix.
In GC, the sample is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The retention time from the GC and the mass spectrum from the MS provide two independent points of identification. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be compared to a library or known standards for positive identification.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-benzyl-4-isobutyloxazolidin-2-one |
| dimethyl carbonate |
Theoretical and Computational Studies of 2 Benzylamino 4 Methylpentan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic properties of molecules from first principles.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic properties of molecules. icm.edu.plmdpi.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For 2-(Benzylamino)-4-methylpentan-1-ol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic energies. icm.edu.pl
These calculations can predict key structural parameters, such as bond lengths and angles. For instance, in related amino alcohol structures, DFT has been used to calculate C-N, C-O, and C-C bond lengths and the bond angles around the chiral center, which are crucial for understanding the molecule's three-dimensional arrangement. semanticscholar.org The computed energetic properties, including the total energy and the energies of frontier molecular orbitals (HOMO and LUMO), provide insights into the molecule's stability and reactivity.
| Property | Description | Typical DFT Functional/Basis Set |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | B3LYP/6-311++G(d,p) |
| Total Energy | The sum of the electronic and nuclear repulsion energies of the molecule at its optimized geometry. | B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | The frequencies of the normal modes of vibration, used to characterize stationary points and predict infrared and Raman spectra. | B3LYP/6-311++G(d,p) |
| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. | B3LYP/6-311++G(d,p) |
Conformational Analysis and Energy Landscapes
The flexibility of the pentanol (B124592) chain and the rotational freedom around the C-N and C-C single bonds in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface. By systematically rotating the dihedral angles and calculating the corresponding energies using quantum chemical methods, an energy landscape can be constructed.
The resulting landscape reveals the low-energy conformers, which are the most likely structures the molecule will adopt. The energy barriers between these conformers determine the dynamics of conformational changes. For similar flexible molecules, it has been shown that the relative energies of different conformers can influence their biological activity and reaction selectivity.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) | Key Intramolecular Interactions |
| A | 0.00 | 178.5° | Intramolecular hydrogen bond between -OH and amino group |
| B | 1.25 | 65.2° | Steric hindrance between benzyl (B1604629) group and isobutyl group |
| C | 2.50 | -68.9° | Reduced steric clash compared to B |
Molecular Orbital Analysis for Reactivity Prediction
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group and the aromatic ring of the benzyl group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the benzyl group, suggesting its role in accepting electrons from nucleophiles. The analysis of these orbitals provides a theoretical basis for understanding the molecule's behavior in chemical reactions. researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.
Investigation of Dynamic Behavior and Intermolecular Interactions
Molecular dynamics simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. By analyzing this trajectory, various dynamic properties and intermolecular interactions can be investigated. For this compound, MD simulations can reveal how the molecule explores its conformational space and how it interacts with other molecules, such as solvent molecules or potential binding partners. These simulations can highlight the formation and breaking of hydrogen bonds and other non-covalent interactions that are crucial for its behavior in a condensed phase. In studies of similar compounds, MD simulations have been used to understand the mechanisms of biofilm inhibition. nih.gov
Solvent Effects on Molecular Conformations and Reactivity
The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to observe how the solvent influences the conformational equilibrium of this compound. For example, in a polar solvent like water, conformations that maximize the exposure of polar groups to the solvent will be favored.
Furthermore, the solvent can affect reaction rates by stabilizing or destabilizing transition states. MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model chemical reactions in solution and to calculate the free energy profiles of these reactions. This provides a more realistic picture of the molecule's reactivity in a chemical or biological environment.
Computational Approaches to Spectroscopic Data Prediction
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, computational methods can be employed to calculate its Nuclear Magnetic Resonance (NMR) parameters and simulate its vibrational spectra. These theoretical approaches are instrumental in confirming the molecular structure, understanding its electronic environment, and interpreting experimental spectroscopic results.
Calculation of NMR Chemical Shifts and Coupling Constants
The prediction of NMR chemical shifts and coupling constants through computational methods has become an indispensable tool in the structural elucidation of organic molecules. nih.govacademie-sciences.fr For this compound, these calculations are typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method. mdpi.com
The process begins with the optimization of the molecule's three-dimensional geometry. mdpi.com This step is crucial as NMR parameters are highly sensitive to the conformational arrangement of the atoms. nih.gov Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to calculate the magnetic shielding tensors for each nucleus. mdpi.com These tensors are then used to determine the chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). mdpi.comdocbrown.info
Various DFT functionals and basis sets can be utilized for these calculations, with the choice impacting the accuracy of the predicted values. github.io For instance, the B3LYP functional combined with a 6-311+G(2d,p) basis set has been shown to provide reliable predictions for a range of organic compounds. mdpi.com The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can further refine the accuracy of the chemical shift predictions, especially for polar molecules or when comparing with experimental data obtained in solution. github.io
The calculated chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound would provide a theoretical spectrum that can be compared with experimental data to confirm assignments and elucidate the molecule's structure. Discrepancies between calculated and experimental values can often be rationalized by considering factors such as intermolecular interactions and dynamic processes not fully captured by the computational model.
Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. These calculations are more computationally demanding but offer a deeper understanding of the bonding environment within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Atom/Group | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.2 - 7.4 |
| -CH₂- (Benzyl) | 3.7 - 3.9 |
| -CH- (Pentane) | 2.8 - 3.0 |
| -CH₂- (Pentane) | 1.2 - 1.6 |
| -CH- (Isobutyl) | 1.7 - 1.9 |
| -CH₃ (Isobutyl) | 0.8 - 1.0 |
| -OH | Variable (dependent on solvent and concentration) |
| -NH- | Variable (dependent on solvent and concentration) |
| Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual calculated values would require specific DFT calculations. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom/Group | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 127 - 140 |
| -CH₂- (Benzyl) | ~55 |
| -CH- (Pentane) | ~60 |
| -CH₂OH (Pentane) | ~65 |
| -CH₂- (Pentane) | ~40 |
| -CH- (Isobutyl) | ~25 |
| -CH₃ (Isobutyl) | ~22 |
| Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual calculated values would require specific DFT calculations. |
Simulation of Vibrational Frequencies
Computational methods are also employed to simulate the vibrational spectra, namely Infrared (IR) and Raman spectra, of this compound. cardiff.ac.uk These simulations are valuable for assigning the vibrational modes observed in experimental spectra and for understanding the molecule's force field and bonding characteristics. nih.gov
The calculation of vibrational frequencies is typically performed using DFT methods, similar to those used for NMR predictions. nih.gov After optimizing the molecular geometry to a minimum on the potential energy surface, the second derivatives of the energy with respect to the atomic coordinates are calculated. This results in a Hessian matrix, from which the vibrational frequencies and their corresponding normal modes are derived. arxiv.org
The calculated frequencies often exhibit systematic errors when compared to experimental data, primarily due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. researchgate.net To improve the agreement with experimental spectra, the calculated frequencies are often scaled using empirical scaling factors. nih.gov
The simulated IR and Raman spectra provide a detailed picture of the molecule's vibrational modes. For this compound, characteristic vibrational bands would be expected for the N-H and O-H stretching, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene (B151609) ring, and various bending and deformation modes. mdpi.comnih.gov The analysis of these modes can provide insights into the strength of hydrogen bonds and other intermolecular interactions.
Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-N Stretch | 1000 - 1250 |
| C-O Stretch | 1000 - 1200 |
| Note: This table is illustrative and based on general principles of vibrational spectroscopy. Actual calculated values would require specific DFT calculations. |
2 Benzylamino 4 Methylpentan 1 Ol As a Strategic Building Block in Organic Synthesis
Precursor Role in the Synthesis of Diverse Heterocyclic Compounds
The bifunctional nature of 2-(benzylamino)-4-methylpentan-1-ol, containing both a nucleophilic amine and a hydroxyl group, makes it an ideal precursor for the synthesis of nitrogen- and oxygen-containing heterocycles. The 1,2-relationship of these functional groups facilitates cyclization reactions to form stable five-membered ring systems.
A significant application is the synthesis of substituted oxazolidin-2-ones, a heterocyclic motif present in numerous biologically active compounds and chiral auxiliaries. In a notable development, this compound undergoes a highly efficient, one-pot cyclization reaction with dimethyl carbonate (DMC). This process, conducted under microwave irradiation, yields 3-benzyl-4-isobutyloxazolidin-2-one in excellent yields. The reaction proceeds through a cyclization and concurrent N-methylation, demonstrating a streamlined approach to this valuable heterocyclic scaffold.
The conditions for this transformation highlight a modern, green chemistry approach, avoiding hazardous reagents like phosgene (B1210022) and utilizing microwave energy to dramatically reduce reaction times.
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Dimethyl carbonate (DMC) |
| Catalyst | Tetrabutylammonium (B224687) chloride (TBAC) |
| Solvent | DMC (neat) or DMC/DMF mixture |
| Temperature | 130°C |
| Method | Microwave irradiation (200 W) |
| Time | 10 minutes |
| Yield | >90% |
| Product | 3-Benzyl-4-isobutyloxazolidin-2-one |
This reaction exemplifies how this compound can be directly converted into a stable and synthetically useful heterocyclic compound, which itself can serve as a building block for more complex targets.
Utilization in the Construction of Complex Organic Scaffolds
The strategic incorporation of this compound into larger, more complex molecular frameworks is a key area of its application. The molecule can be integrated in its entirety or used to generate key structural motifs that are then elaborated upon.
Incorporation into Peptide Mimetics (without biological function/clinical data)
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as stability against enzymatic degradation. wikipedia.org The oxazolidin-2-one scaffold, readily synthesized from this compound, is a well-established structural element in the design of peptide mimetics. researchgate.net
Specifically, the 4-isobutyl-oxazolidin-2-one core derived from the parent amino alcohol can function as a constrained dipeptide isostere. By replacing a segment of a peptide backbone with this rigid heterocyclic system, chemists can enforce specific conformations, such as those found in β-turns. wikipedia.org The isobutyl and benzyl (B1604629) groups of the resulting 3-benzyl-4-isobutyloxazolidin-2-one mimic the side chains of natural amino acids like leucine (B10760876) and phenylalanine, respectively, allowing the molecule to present these pharmacophoric groups in a defined spatial orientation. The synthesis focuses on creating these non-peptidic scaffolds that maintain the side-chain topography crucial for molecular recognition. wikipedia.org
Use in Scaffold-Hopping and Diversification Libraries (purely synthetic focus)
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a functionally equivalent but structurally novel scaffold to discover new lead compounds. digitellinc.com The creation of diversification libraries, collections of structurally related compounds, is a key tool in this process. libretexts.org
This compound is a suitable building block for such libraries due to its multiple points for diversification. The core synthesis of 3-benzyl-4-isobutyloxazolidin-2-one is itself a diversification step from a linear amino alcohol to a heterocyclic scaffold. This scaffold can be further modified in a combinatorial fashion:
The benzyl group can be replaced by reacting the parent amino alcohol with different aldehydes or alkylating agents.
The oxazolidinone ring can be subjected to various N- or C-alkylation reactions.
The isobutyl group can be modified in earlier synthetic stages.
This allows for the rapid generation of a library of related but distinct molecules around a central scaffold, which is essential for exploring new chemical space in a systematic manner. libretexts.orgscribd.com
Asymmetric Induction in Multistep Syntheses through this compound
When used in an enantiomerically pure form, such as (S)-2-(benzylamino)-4-methylpentan-1-ol, the compound becomes a powerful tool for controlling stereochemistry in complex syntheses. This is primarily achieved by converting it into a chiral auxiliary, a temporarily incorporated stereogenic unit that directs the stereochemical outcome of a reaction. beilstein-journals.org
The heterocyclic product, (S)-3-benzyl-4-isobutyloxazolidin-2-one (or its R-enantiomer), is a classic example of an Evans-type chiral auxiliary. nih.gov Once prepared from the chiral amino alcohol, this auxiliary can be acylated and then used to direct diastereoselective reactions at the α-carbon of the acyl group.
| Step | Description | Outcome |
| 1. Auxiliary Preparation | Cyclization of enantiopure this compound. | Forms an enantiopure 4-isobutyl-oxazolidin-2-one auxiliary. |
| 2. Acylation | The auxiliary is acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride). | Forms an N-acyl oxazolidinone. |
| 3. Enolate Formation | Deprotonation with a base (e.g., LDA) forms a rigid, chelated Z-enolate. | The bulky 4-isobutyl group effectively shields one face of the enolate. |
| 4. Diastereoselective Alkylation | An electrophile (e.g., benzyl bromide) is introduced. | The electrophile attacks from the less sterically hindered face, opposite the isobutyl group. |
| 5. Auxiliary Cleavage | The acyl group is hydrolyzed or cleaved under mild conditions. | Releases the enantiomerically enriched carboxylic acid product and recovers the chiral auxiliary for reuse. |
This approach allows the initial chirality of this compound to be transferred with high fidelity to a new stereocenter in the product molecule. The predictability and high diastereoselectivity of this method make it a robust strategy in asymmetric synthesis. nih.gov
Development of Synthetic Methodologies Enabled by this compound
This compound also serves as a key substrate in the development of new and improved synthetic methodologies. Its well-defined structure and reactivity are ideal for showcasing the utility of novel reaction conditions or catalytic systems.
The previously mentioned synthesis of 3-benzyl-4-isobutyloxazolidin-2-one is a prime example. The use of dimethyl carbonate as both a reagent and solvent, catalyzed by tetrabutylammonium chloride under microwave irradiation, represents a significant methodological advancement over classical procedures. This protocol highlights several modern synthetic principles:
Atom Economy: It utilizes a simple and efficient carbonylating agent (DMC).
Green Chemistry: It avoids toxic reagents like phosgene and minimizes solvent waste.
Process Intensification: Microwave heating reduces the reaction time from hours to just 10 minutes, dramatically increasing efficiency.
By using this compound as the model substrate, researchers were able to establish a versatile and environmentally benign protocol that is applicable to a range of other 1,2-amino alcohols for the synthesis of valuable oxazolidinone heterocycles.
Future Directions and Emerging Research Avenues for 2 Benzylamino 4 Methylpentan 1 Ol
Exploration of Novel Catalytic Systems and Applications
The structural framework of 2-(benzylamino)-4-methylpentan-1-ol makes it an exemplary candidate for development into novel chiral ligands and organocatalysts for asymmetric synthesis. Chiral β-amino alcohols are foundational to many successful catalytic systems due to their ability to form stable chelate complexes with metals and to create a well-defined chiral environment around a catalytic center. diva-portal.orgresearchgate.net
Future research will likely focus on modifying the parent structure to create a library of ligands for various metal-catalyzed reactions. For instance, derivatization of the amino or hydroxyl group can be used to tune the steric and electronic properties of the resulting ligand, enhancing enantioselectivity and reactivity in reactions such as:
Asymmetric Transfer Hydrogenation: Ruthenium complexes with chiral amino alcohol ligands are highly effective for the asymmetric transfer hydrogenation of ketones and imines, a crucial process for producing chiral alcohols and amines for the pharmaceutical industry. diva-portal.orgacs.orgnih.gov
Enantioselective Addition Reactions: Amino alcohols are well-established promoters for the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes, a reliable method for carbon-carbon bond formation. rsc.org
Aza-Henry Reactions: Copper(II) complexes derived from chiral amino alcohols have demonstrated excellent enantioselectivity in the aza-Henry reaction, yielding valuable chiral β-nitroamines. rsc.org
Michael Additions: As organocatalysts, simple primary β-amino alcohols can effectively catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org
The development of phosphine (B1218219) derivatives from amino alcohols is another promising avenue, creating chiral β-aminophosphine ligands that are powerful in metal-catalyzed processes like palladium-catalyzed allylic substitutions. rsc.org
Table 1: Potential Asymmetric Catalytic Applications for Derivatives of this compound
| Catalytic Reaction | Metal/Catalyst Type | Potential Product Class | Reference |
|---|---|---|---|
| Transfer Hydrogenation | Ruthenium (Ru) | Chiral Alcohols, Chiral Amines | diva-portal.orgacs.org |
| Dialkylzinc Addition | Zinc (Zn) | Chiral Secondary Alcohols | rsc.org |
| Aza-Henry Reaction | Copper (Cu) | Chiral β-Nitroamines | rsc.org |
| Michael Addition | Organocatalyst | Chiral Michael Adducts | rsc.org |
| Allylic Substitution | Palladium (Pd) | Chiral Alkenes | rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and greater sustainability through reduced waste and energy consumption. nih.govrsc.org
Emerging research demonstrates the successful application of flow chemistry to the synthesis of chiral amino alcohols:
Multi-step Telescoped Synthesis: Convergent chemical assembly systems have been developed that use sequential modular flow reactors to perform multiple reaction steps—such as oxidation, epoxidation, and epoxide aminolysis—to produce β-amino alcohols without intermediate purification. rsc.org This approach could be adapted for a streamlined synthesis of this compound.
Heterogeneous Catalysis in Flow: The use of packed-bed reactors containing heterogeneous catalysts, such as Palladium on Carbon (Pd/C) in an H-Cube® flow hydrogenator, enables efficient and clean reduction steps (e.g., nitro-group reduction) that are common in amino alcohol synthesis. nih.gov This simplifies catalyst removal and product work-up.
Biocatalytic Flow Systems: Cascading continuous-flow microreactors can couple multiple enzymatic reactions. For example, the synthesis of a chiral amino-triol has been achieved by linking transketolase and transaminase-catalyzed reactions in a flow system, offering a highly selective and green synthetic route. nih.gov
The industrial production of this compound could be significantly optimized by adopting these continuous flow methodologies, leading to higher efficiency and a more sustainable manufacturing footprint.
Advanced Materials Science Applications Based on this compound Derivatives
The bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of advanced functional polymers and materials. Its derivation from a natural amino acid suggests potential for creating biocompatible and biodegradable materials.
Poly(β-amino alcohols) (PBAAs): This class of polymers, synthesized via the step-growth polymerization of amino alcohols and diepoxides, is gaining attention for biomedical applications. google.com PBAAs possess abundant hydroxyl groups, conferring hydrophilicity which can reduce protein adsorption and cell adhesion, making them suitable as non-biofouling coatings for medical devices and implants. google.com
Degradable Elastomers: By reacting with diacids and polyols, amino alcohols can form crosslinked poly(ester amide) networks. These materials can be engineered to be robust, transparent elastomers with tunable mechanical properties and degradation rates, making them ideal for tissue engineering scaffolds. nih.gov
Supramolecular Assemblies and Chiroptical Materials: The ability of the amino and hydroxyl groups to participate in hydrogen bonding makes derivatives of this compound interesting candidates for building supramolecular structures. Furthermore, reaction with quinone-based systems can create push-pull conjugates that act as chiroptical switches, where the material's optical properties (e.g., Circular Dichroism signal) change in response to a redox stimulus. researchgate.net
Information Storage: In a novel application, amino alcohol monomers have been used to create sequence-defined oligourethanes for molecular data storage. researchgate.net By assigning a unique identity to different amino alcohol monomers, information can be encoded into the polymer sequence and later read out, demonstrating a potential future in high-density data storage. researchgate.net
Table 2: Emerging Materials Science Applications for this compound Derivatives
| Material Class | Monomer Function | Key Properties | Potential Application | Reference |
|---|---|---|---|---|
| Poly(β-amino alcohols) | Polymerization with diepoxides | Hydrophilic, Cationic | Non-biofouling coatings, Gene delivery | google.com |
| Poly(ester amide)s | Polymerization with diacids/polyols | Elastomeric, Biodegradable | Tissue engineering scaffolds | nih.gov |
| Chiroptical Switches | Reaction with chromophores | Redox-switchable optical properties | Molecular sensors, Memory systems | researchgate.net |
| Oligourethanes | Sequence-defined polymerization | Defined monomer sequence | High-density data storage | researchgate.net |
Application in Green Chemistry Principles for Sustainable Synthesis
Future synthetic routes to this compound will increasingly be guided by the principles of green chemistry to minimize environmental impact. Research is moving away from stoichiometric reagents and harsh conditions toward more sustainable catalytic methods.
Borrowing Hydrogen Catalysis: The direct N-alkylation of ammonia (B1221849) with an alcohol (like 4-methylpentan-1-ol, a precursor) can be achieved using heterogeneous nickel catalysts via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rug.nl This method generates water as the only byproduct, representing a highly atom-economical approach to forming the C-N bond.
Photocatalysis in Aqueous Media: Visible-light photocatalysis offers an energy-efficient way to drive reactions under mild conditions. A green synthesis of amino alcohols has been developed using an iridium-based photocatalyst in water, using N-phenylglycine as the amine source. patsnap.com This avoids volatile organic solvents and utilizes a renewable energy source.
Efficient Heterogeneous Catalysis: The development of robust heterogeneous catalysts, such as Mg²⁺-doped Cu/ZnO/Al₂O₃, allows for the efficient hydrogenation of amino acid esters to chiral amino alcohols with high yield and no racemization. nih.gov These catalysts can be easily recovered and reused, reducing waste and cost.
These strategies, combined with the integration of flow chemistry, pave the way for a truly sustainable life cycle for this compound and its derivatives.
Computational Design of Enhanced this compound Analogues with Tuned Reactivity
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and optimization of new catalysts and materials. Instead of relying solely on empirical screening, researchers can now rationally design analogues of this compound with tailored properties.
Predicting Catalyst Performance: Quantum mechanical (QM) methods and Density Functional Theory (DFT) calculations are used to model transition states and reaction pathways. This allows researchers to understand the origin of stereoselectivity in amino alcohol-based catalysts and to predict how structural modifications will affect performance. nih.govnih.gov For example, computational studies have revealed how electrostatic interactions between a catalyst's amino acid-derived tail and the substrate can steer the reaction to achieve high enantioselectivity. acs.org
Rational Ligand Design: By simulating the interaction fields between a catalyst and substrates, new de novo catalysts can be designed. acs.org This approach was used to identify a novel class of chiral amino alcohol catalysts by matching quantum mechanical predictions with experimental results. nih.gov
Enzyme Engineering: For biocatalytic routes, computational analysis can provide insights into an enzyme's active site. This knowledge guides protein engineering efforts, such as iterative saturation mutagenesis, to create variants with enhanced activity and selectivity for producing specific chiral amino alcohols. frontiersin.org
This synergy between computational design and experimental validation will be crucial for unlocking the full potential of this compound analogues in a variety of high-value applications.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 2-(Benzylamino)-4-methylpentan-1-ol?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, in , (S)-2-(benzylamino)-4-methylpentan-1-ol (30d) was prepared by reacting a benzylamine derivative with a hydroxyl-containing precursor under basic conditions. The reaction typically employs solvents like dichloromethane or THF, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key steps include protecting group strategies (e.g., tert-butyl carbamate) to control regioselectivity and minimize side reactions .
Basic: How is this compound characterized structurally?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 1.5 ppm) .
- FTIR : Identifies functional groups (e.g., O-H stretch ~3300 cm⁻¹, N-H bend ~1600 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₁NO: 208.1701) .
Consistent integration ratios and coupling constants in NMR are critical for verifying stereochemistry .
Basic: What purification challenges arise when synthesizing this compound?
Impurities like benzyl alcohol (from incomplete reaction or byproducts) may co-elute with the target compound. notes that intermediates are occasionally carried forward as mixtures without purification, relying on subsequent reactions to resolve purity. Column chromatography with optimized mobile phases (e.g., hexane:ethyl acetate 3:1) or preparative HPLC can isolate the product .
Advanced: How does the benzylamino group influence diastereoselectivity in cycloaddition reactions?
In , the benzylamino group in 30d acts as a directing group during the potassium-templated 7-exo-trig cycloaddition, enabling desymmetrization of cyclopropenes. The bulky benzyl moiety stabilizes transition states via steric effects, favoring a specific diastereomer (84–90% yield). Solvent polarity and counterion selection (e.g., potassium vs. sodium) further modulate selectivity by altering templating efficiency .
Advanced: What strategies resolve contradictory spectral data for this compound derivatives?
Contradictions in NMR (e.g., rotameric mixtures) are addressed by:
- Variable Temperature NMR : Suppresses signal splitting by freezing rotamer interconversion.
- COSY/NOESY : Correlates proton proximities to confirm spatial arrangements.
- X-ray Crystallography : Provides definitive stereochemical assignments, as seen in bicyclic derivatives from .
Advanced: How can computational modeling predict reaction outcomes involving this compound?
Density Functional Theory (DFT) calculations assess transition-state energies to predict stereoselectivity. For cycloadditions ( ), modeling the potassium coordination geometry and non-covalent interactions (e.g., π-stacking with benzyl groups) explains observed diastereomeric ratios. Software like Gaussian or ORCA is used to optimize molecular geometries and calculate activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
